2-(3-Boc-aminophenoxy)ethanol
Description
Significance of Aryloxyethylamines and Related Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research
The aryloxyethylamine motif is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govlifechemicals.com This structural unit is a core component in a multitude of biologically active compounds. Arylethanolamines and their aryloxy analogues are known to interact with various receptors, and their derivatives have been investigated for a wide range of therapeutic applications, including acting as β3-AR agonists. hilarispublisher.com The versatility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates. lifechemicals.com The strategic importance of such scaffolds lies in their proven ability to form the basis for drugs with desirable pharmacokinetic and pharmacodynamic properties. nih.gov
Rationale for the Academic Investigation of 2-(3-Boc-aminophenoxy)ethanol as a Key Intermediate
The academic interest in this compound stems from its utility as a bifunctional building block. The molecule contains two key reactive sites: a primary alcohol and a protected aromatic amine. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial; it is stable under many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org This allows for selective reactions at the hydroxyl group first, followed by deprotection and subsequent functionalization of the resulting aniline (B41778).
This strategic design makes this compound an ideal starting material for the multi-step synthesis of complex target molecules. savemyexams.com For example, the hydroxyl group can be converted into a leaving group or coupled with other molecules, while the protected amine awaits a later-stage reaction. This sequential reactivity is fundamental in the convergent synthesis of pharmaceutical agents and other high-value organic compounds, where building complex molecules from smaller, pre-functionalized fragments is a common strategy. Its role as an intermediate is highlighted in the synthesis of various biologically active agents, including enzyme inhibitors and receptor ligands.
Evolution of Synthetic Strategies Leading to this compound within Contemporary Organic Chemistry
The synthesis of this compound typically begins with a commercially available precursor, 3-aminophenol (B1664112). The synthetic sequence generally involves two primary transformations: etherification of the phenolic hydroxyl group and protection of the amino group.
A common route involves the etherification of 3-aminophenol with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, under basic conditions (a Williamson ether synthesis) to form 2-(3-aminophenoxy)ethanol (B1274467). sigmaaldrich.com This intermediate is then subjected to Boc protection. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base like triethylamine (B128534). This method is well-established and generally provides good yields. organic-chemistry.org
An alternative approach involves protecting the amine of 3-aminophenol first with Boc₂O to yield tert-butyl (3-hydroxyphenyl)carbamate. This intermediate is then subjected to etherification with a suitable two-carbon electrophile to install the hydroxyethyl (B10761427) group. The choice of route can depend on the desired purity, scale, and compatibility with other functional groups in more complex starting materials. Advances in organic synthesis continue to provide milder and more efficient reagents and conditions for both the etherification and Boc-protection steps. organic-chemistry.org
Overview of Research Trajectories and Academic Significance Involving this compound Derivatives
The true significance of this compound is demonstrated by the diverse and complex molecules synthesized from it. After its initial synthesis, the compound serves as a launchpad for constructing a wide array of derivatives with significant academic and potential therapeutic interest.
The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be activated and displaced by various nucleophiles. Following these transformations, the Boc group is typically removed using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free aniline. chemrxiv.org This amine can then be acylated, alkylated, or used in coupling reactions to build more elaborate structures.
For instance, derivatives of this compound have been utilized in the synthesis of compounds targeting epidermal growth factor receptor (EGFR) kinases, which are implicated in various cancers. mdpi.com In one study, the core structure derived from this intermediate was used to create a series of olmutinib (B560107) derivatives containing an acrylamide (B121943) moiety, which were then evaluated for their antitumor activity. mdpi.com These research trajectories highlight the compound's role in drug discovery, enabling the systematic exploration of chemical space around a validated pharmacophore to develop new therapeutic agents. The ability to functionalize both ends of the molecule allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern medicinal chemistry.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[3-(2-hydroxyethoxy)phenyl]carbamate | aksci.com |
| CAS Number | 188114-11-0 | - |
| Molecular Formula | C₁₃H₁₉NO₄ | - |
| Molecular Weight | 253.29 g/mol | - |
| Appearance | Solid | sigmaaldrich.com |
| Precursor | 2-(3-Aminophenoxy)ethanol | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-5-4-6-11(9-10)17-8-7-15/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLDYXZBCUERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Boc Aminophenoxy Ethanol
Regioselective Etherification Strategies for the Phenoxyethyl Moiety of 2-(3-Boc-aminophenoxy)ethanol
The construction of the ether linkage is a critical step in the synthesis of this compound. Several modern synthetic methods can be employed to achieve this transformation with high regioselectivity and yield.
Mitsunobu Reaction Protocols for the Synthesis of this compound
The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds under mild conditions, proceeding with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov In the context of this compound synthesis, this reaction would involve the coupling of tert-butyl (3-hydroxyphenyl)carbamate with a suitable two-carbon synthon, such as ethylene (B1197577) glycol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by the phenoxide nucleophile. organic-chemistry.org A key advantage of the Mitsunobu reaction is its ability to proceed under neutral conditions, which is beneficial for substrates bearing acid- or base-sensitive functional groups like the Boc protecting group.
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
| tert-Butyl (3-hydroxyphenyl)carbamate, Ethylene glycol | PPh₃, DIAD | THF | 0 °C to rt | High (expected) | General Principle organic-chemistry.orgnih.gov |
| Allylic Alcohols, N-Boc ethyl oxamate | PPh₃, DIAD | THF | rt | Good | researchgate.net |
Refined Williamson Ether Synthesis Approaches for this compound Precursors
The Williamson ether synthesis, a classic and widely used method, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the deprotonation of tert-butyl (3-hydroxyphenyl)carbamate with a suitable base to form the corresponding phenoxide, followed by reaction with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol.
Modern refinements of this method often employ phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. jk-sci.com Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB). The use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can also accelerate the reaction rate. jk-sci.com
| Phenol Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Yield | Reference |
| tert-Butyl (3-hydroxyphenyl)carbamate | 2-Bromoethanol | K₂CO₃ | TBAB | DMF | 80 °C | High (expected) | General Principle masterorganicchemistry.comjk-sci.com |
| Phenols | Alkyl Halides | NaOH | Various PTC | Biphasic | rt - 100 °C | Good to Excellent | francis-press.com |
This table illustrates a plausible reaction scheme based on established Williamson ether synthesis protocols. Specific experimental data for the synthesis of this compound via this method would require further empirical investigation.
Transition Metal-Catalyzed C-O Cross-Coupling Routes to this compound
Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of aryl ethers, offering milder reaction conditions and broader substrate scope compared to traditional methods. Both palladium- and copper-based catalytic systems are prominent in this area.
Palladium-Catalyzed C-O Coupling: Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, can effectively catalyze the coupling of aryl halides or triflates with alcohols. researchgate.netnih.govrsc.org In the synthesis of this compound, this could involve the reaction of a protected 3-haloaniline derivative with ethylene glycol or the coupling of tert-butyl (3-halophenyl)carbamate with 2-hydroxyethanol. The choice of ligand is crucial for achieving high catalytic activity and selectivity.
Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and alkyl aryl ethers. mit.edu Modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand (e.g., picolinic acid, diamines) and a base (e.g., K₃PO₄, Cs₂CO₃). mit.edu This method can be applied to the coupling of tert-butyl (3-halophenyl)carbamate with 2-hydroxyethanol. The reaction is generally tolerant of various functional groups.
| Aryl Halide/Triflate | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| tert-Butyl (3-iodophenyl)carbamate | 2-Hydroxyethanol | CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-120 °C | Good to Excellent | mit.edu |
| 3-Halo-2-aminopyridines | Various amines | Pd₂(dba)₃ | RuPhos/BrettPhos | LiHMDS | Toluene | 100 °C | Good | nih.gov |
This table provides examples of relevant transition metal-catalyzed C-O and C-N cross-coupling reactions that inform the potential synthesis of the target molecule.
Amination and Amide Protection Strategies in the Preparation of this compound Intermediates
The strategic introduction and protection of the amino group are fundamental to the successful synthesis of this compound. This often involves the preparation of a suitable aminophenol precursor followed by chemoselective protection.
Chemoselective Boc-Protection Methodologies for the Amino Group Precursor
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The chemoselective N-protection of 3-aminophenol (B1664112) is a key step. The reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or a catalyst. researchgate.netsci-hub.ruresearcher.liferesearchgate.net The choice of solvent and catalyst can significantly influence the reaction efficiency and selectivity, preventing O-acylation of the phenolic hydroxyl group.
Several catalytic systems have been developed for efficient and selective N-Boc protection, including heterogeneous acid catalysts like Amberlite-IR 120 and the use of deep eutectic solvents (DES) like urea-choline chloride. researcher.life Solvent-free conditions have also been reported to provide excellent yields. sci-hub.ru
| Amine | Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline (B41778) | Boc₂O | Amberlite-IR 120 | DCM | rt | 3 min | 95 | |
| Aniline | Boc₂O | Amberlite-IR 120 | None | rt | 1 min | ~100 | |
| Various Amines | Boc₂O | None | Urea-Choline Chloride | rt | 10-30 min | 90-98 | researcher.life |
| Various Amines | Boc₂O | None | None | 80 °C | 10 min | 98-99 | sci-hub.ru |
This table summarizes various reported methods for the chemoselective N-Boc protection of amines, demonstrating the versatility of this transformation.
Selective Reduction and Reductive Amination Reactions Leading to the Aminophenol Precursor
The synthesis of the 3-aminophenol precursor is a crucial step. A common and efficient method is the selective reduction of 3-nitrophenol.
Selective Reduction of 3-Nitrophenol: Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. google.com Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are effective. google.comunive.it The reaction is typically carried out under a hydrogen atmosphere. An alternative approach is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or sodium borohydride (B1222165) in the presence of a catalyst. rsc.orgresearchgate.net This method often offers milder reaction conditions and avoids the need for a high-pressure hydrogenation apparatus.
| Nitro Compound | Hydrogen Source | Catalyst | Solvent | Temperature | Yield (%) of Amine | Reference |
| p-Nitrophenol | H₂ | 5% Pd/C | Water/Acetic Acid | rt | >80 | google.com |
| Nitrobenzene | Formic Acid | Pt/C + SO₄²⁻/ZrO₂ | Water | 160 °C | 80 (conversion) | rsc.org |
| Nitrobenzene | NaBH₄ | C-Fe₃O₄-Pd | Ethanol (B145695) | 25 °C | 99 | researchgate.net |
This table highlights different catalytic systems for the reduction of nitroarenes to anilines, applicable to the synthesis of 3-aminophenol.
Reductive Amination: Reductive amination provides an alternative route to amines by reacting a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.orgnih.govharvard.edumasterorganicchemistry.comthieme.com For the synthesis of a 3-aminophenol precursor, one could envision a route starting from a suitably protected dihydroxybenzene derivative, which is then selectively oxidized to a ketone. Subsequent reaction with ammonia (B1221849) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would yield the aminophenol. nih.gov While conceptually feasible, this route is likely more complex than the direct reduction of 3-nitrophenol.
A plausible, though multi-step, reductive amination approach to a precursor could involve the following conceptual sequence:
Protection of the hydroxyl groups of resorcinol.
Formylation of the aromatic ring.
Reductive amination of the resulting aldehyde with a suitable amine source.
Deprotection of the hydroxyl groups.
Given the efficiency of the nitrophenol reduction, this route would likely be less favored.
Convergent and Linear Multi-Step Synthetic Sequences for this compound
The preparation of this compound can be approached through both linear and convergent synthetic strategies. Each approach offers distinct advantages and disadvantages in terms of efficiency, yield, and ease of purification.
A common linear synthesis route commences with 3-aminophenol. The synthesis typically proceeds through two key steps:
Boc Protection: The amino group of 3-aminophenol is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). This reaction selectively forms the N-Boc derivative, tert-butyl (3-hydroxyphenyl)carbamate.
Williamson Ether Synthesis: The resulting phenolic intermediate is then subjected to a Williamson ether synthesis. It is treated with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This step introduces the 2-hydroxyethoxy side chain, yielding the final product, this compound.
| Step | Reactants | Reagents | Solvent | Typical Yield (%) |
| 1 | 3-Aminophenol, Di-tert-butyl dicarbonate | Triethylamine | THF | 90-95 |
| 2 | tert-Butyl (3-hydroxyphenyl)carbamate, 2-Bromoethanol | Potassium carbonate | DMF | 80-88 |
For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of tert-butyl (3-bromophenyl)carbamate by Boc protection of 3-bromoaniline.
Fragment B Synthesis: Ethylene glycol is mono-protected, for example, as 2-(tetrahydropyran-2-yloxy)ethanol.
Coupling Reaction: A copper- or palladium-catalyzed coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination variant, could be employed to couple the aryl bromide (Fragment A) with the protected ethylene glycol (Fragment B).
Deprotection: Removal of the protecting group from the hydroxyl function to yield the final product.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. unibo.it Key areas of focus include the selection of solvents, the use of catalysts, and the reduction of waste.
Solvent Selection: Traditional syntheses often employ solvents such as DMF and chlorinated hydrocarbons, which have significant environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For the Williamson ether synthesis step, solvents like dimethyl sulfoxide (B87167) (DMSO) could be considered, or even solvent-free conditions under phase-transfer catalysis. The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) for the Boc protection step is also a viable strategy.
Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of reactions, reducing the need for stoichiometric reagents and minimizing waste. In the linear synthesis, phase-transfer catalysts can facilitate the etherification step under milder conditions and with less solvent. For potential convergent approaches, the development of highly active and recyclable copper or palladium catalysts for the C-O bond formation is an area of active research.
Atom Economy and Waste Reduction: The linear synthesis of this compound generally exhibits good atom economy. However, waste is generated from the work-up and purification steps. Implementing strategies such as the recycling of solvents and the use of solid-supported reagents can help to minimize waste streams. For example, using a solid-supported base for the Boc protection would simplify purification, requiring only filtration to remove the reagent.
Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction times and improve yields, leading to more energy-efficient processes. rsc.org The application of these technologies to the synthesis of this compound could potentially reduce reaction times for both the protection and etherification steps.
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |
| Safer Solvents | Replacement of DMF and chlorinated solvents with greener alternatives like 2-MeTHF, CPME, or DMSO. | Reduced environmental impact and improved worker safety. |
| Catalysis | Use of phase-transfer catalysts for etherification; development of recyclable catalysts for convergent synthesis. | Increased reaction efficiency, reduced waste, and milder reaction conditions. |
| Waste Prevention | Solvent recycling; use of solid-supported reagents for easier purification. | Minimized waste generation and reduced disposal costs. |
| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times. | Lower energy consumption and increased throughput. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, aligning with the broader goals of environmentally responsible chemical manufacturing.
Chemical Reactivity and Derivatization Strategies of 2 3 Boc Aminophenoxy Ethanol
Transformations Involving the Phenoxy Moiety of 2-(3-Boc-aminophenoxy)ethanol
The phenoxy ring of this compound is an electron-rich system, making it susceptible to a variety of transformations that allow for the introduction of new functional groups. The nature and position of the existing substituents—the Boc-amino group and the 2-hydroxyethoxy group—play a significant role in directing the regioselectivity of these reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. missouri.edu In this compound, the Boc-amino group and the alkoxy group are both ortho-, para-directing activators. The Boc-amino group is a moderately activating group, while the alkoxy group is strongly activating. This directing influence makes the positions ortho and para to these substituents the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, onto the aromatic ring. These reactions typically proceed under mild conditions and can be catalyzed by a Lewis acid if a less reactive substrate is used. wikipedia.org
The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The positions ortho to the powerful alkoxy directing group (C2 and C6) and the position ortho to the Boc-amino group (C4) are the most activated sites. Steric hindrance from the bulky Boc group may influence the distribution of ortho and para products.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Aromatic Rings
| Reaction | Reagent/Catalyst | Product Type |
| Bromination | NBS, DMF | Bromo-substituted derivative |
| Chlorination | NCS, CCl4 | Chloro-substituted derivative |
| Nitration | HNO3, H2SO4 | Nitro-substituted derivative |
Note: The specific conditions and regioselectivity for this compound would require experimental determination.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.org
In the case of this compound, the Boc-amino group can act as a DMG. The carbonyl oxygen of the Boc group can coordinate to the lithium cation of the organolithium reagent, positioning the base to abstract a proton from an adjacent carbon atom on the aromatic ring. This would lead to the selective formation of a lithiated species at the C4 position. Subsequent reaction with an electrophile, such as an alkyl halide, a carbonyl compound, or a silyl (B83357) halide, would introduce a new substituent at this position.
An alternative strategy for functionalization is through halogen-metal exchange. If a halogenated derivative of this compound is prepared (for example, via electrophilic halogenation), it can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to replace the halogen atom with lithium. This organolithium intermediate can then be used in subsequent reactions with electrophiles.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound is first required. As discussed, this can be synthesized via electrophilic halogenation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Heck-Mizoroki Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This would allow for the introduction of vinyl groups onto the phenoxy ring of a halogenated this compound derivative. The stereoselectivity of the Heck reaction typically favors the formation of the trans-alkene. organic-chemistry.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl derivative |
| Heck-Mizoroki | Alkene | Pd(OAc)2, PPh3, Et3N | Substituted alkene |
Note: The specific conditions would need to be optimized for the particular halogenated derivative of this compound.
Reactions at the Ethanol (B145695) Side Chain of this compound
The primary hydroxyl group of the ethanol side chain is another key site for the derivatization of this compound, allowing for a range of transformations.
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to the Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation. libretexts.org These reactions are typically carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. A copper/TEMPO catalyst system can also be used for the aerobic oxidation of primary alcohols to aldehydes. researchgate.net
Oxidation to the Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium periodate (B1199274) in the presence of a catalytic amount of TEMPO. nsf.govorganic-chemistry.org
Table 3: Selective Oxidation of the Primary Hydroxyl Group
| Product | Oxidizing Agent/Conditions |
| Aldehyde | PCC, CH2Cl2 |
| Aldehyde | DMP, CH2Cl2 |
| Carboxylic Acid | KMnO4, NaOH, H2O |
| Carboxylic Acid | Jones Reagent (CrO3, H2SO4, acetone) |
The hydroxyl group can readily undergo esterification and etherification reactions to introduce a wide variety of functional groups.
Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). chemguide.co.ukchemguide.co.ukstudy.com The Mitsunobu reaction provides a mild method for esterification with a carboxylic acid using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which proceeds with inversion of configuration if the alcohol is chiral. wikipedia.orgorganic-chemistry.orgnih.gov
Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.com This SN2 reaction works best with primary alkyl halides. Etherification can also be achieved through palladium-catalyzed coupling of the alcohol with aryl halides under specific conditions. organic-chemistry.org
Table 4: Esterification and Etherification Reactions
| Reaction | Reagent | Product Type |
| Esterification | Acyl chloride, Pyridine | Ester |
| Esterification | Carboxylic acid, PPh3, DEAD | Ester (Mitsunobu) |
| Etherification | 1. NaH; 2. Alkyl halide | Ether (Williamson) |
Nucleophilic Displacement Reactions of Activated Hydroxyl Derivatives (e.g., Tosylates, Mesylates)
The primary hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To enhance its reactivity, it must first be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). These conversions are typically performed by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures. The reaction proceeds without altering the stereochemistry at the carbon atom bearing the oxygen.
Once activated as a tosylate or mesylate, the carbon atom becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in an S(_N)2 reaction. This displacement reaction is a cornerstone for introducing diverse functional groups onto the ethoxy side chain of the molecule. The general efficiency of such sulfonate displacement reactions allows for the synthesis of a variety of derivatives.
Common nucleophiles that can be employed in these displacement reactions include:
Azides (e.g., Sodium Azide): To introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry reactions.
Halides (e.g., NaCl, KBr, KI): To form the corresponding alkyl halides.
Amines: To generate secondary or tertiary amines, expanding the nitrogen-containing functionality of the molecule.
Thiols and Thiolates: To introduce sulfur-containing moieties.
The table below illustrates typical conditions and outcomes for the activation and subsequent nucleophilic displacement of alcohols, which are analogous to the expected reactivity of this compound.
| Reaction Step | Starting Material Analogue | Reagents & Conditions | Product Type | Representative Yield |
| Activation | Homoallylic Alcohol | TsCl, DMAP, Pyridine, CH(_2)Cl(_2), 0 °C to RT | Tosylated Alcohol | >90% |
| Displacement | Alkyl Tosylate | NaN(_3), DMF, 80 °C | Alkyl Azide | 85-95% |
| Displacement | Alkyl Tosylate | Benzylamine, Toluene, 110 °C | Secondary Amine | 70-85% |
Note: The data in this table is representative of general tosylation and nucleophilic displacement reactions and does not represent experimentally verified results for this compound itself, for which specific literature is not publicly available.
Deprotection and Subsequent Functionalization of the Boc-Amino Group in this compound
The Boc protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. This allows for the unmasking of the primary amine at a desired stage of a synthetic sequence, paving the way for further derivatization.
Acid-Mediated Boc Deprotection and Formation of the Free Primary Amine
The removal of the Boc group from this compound is typically achieved by treatment with a strong acid. google.com The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free primary amine, 2-(3-aminophenoxy)ethanol (B1274467) (also known as 3-(2-hydroxyethoxy)aniline), and carbon dioxide.
Commonly used acidic reagents for this transformation include:
Trifluoroacetic acid (TFA): Often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature. google.com
Hydrochloric acid (HCl): Can be used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate.
Lewis Acids: Reagents like zinc bromide (ZnBr(_2)) in dichloromethane have also been shown to effectively cleave Boc groups, sometimes offering chemoselectivity in the presence of other acid-sensitive functionalities.
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. This can be suppressed by the addition of a scavenger, such as anisole (B1667542) or triethylsilane. The resulting product is the hydrochloride or trifluoroacetate (B77799) salt of the amine, which can be neutralized with a base during aqueous workup to provide the free amine.
Advanced Amidation and Alkylation Reactions of the De-protected Amine
Once deprotected, the resulting primary amine, 2-(3-aminophenoxy)ethanol, is a versatile nucleophile that can undergo a variety of carbon-nitrogen bond-forming reactions.
Amidation: The formation of an amide bond is one of the most common derivatizations. This is typically achieved by reacting the amine with an activated carboxylic acid derivative. Standard peptide coupling reagents are often employed to facilitate this reaction, minimizing side reactions and maximizing yield.
| Coupling Reagent System | Carboxylic Acid Activator | Typical Solvent | General Conditions |
| EDCI / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxybenzotriazole | DMF, DCM | Room Temperature, 12-24 h |
| HATU / DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) / Diisopropylethylamine | DMF | Room Temperature, 2-12 h |
| Acyl Chlorides / Pyridine | Thionyl Chloride or Oxalyl Chloride | DCM, THF | 0 °C to Room Temperature, 1-4 h |
Note: This table presents common amidation conditions used for anilines and is not based on specific published reactions of 2-(3-aminophenoxy)ethanol.
Alkylation: The amine can also be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. More controlled methods, such as reductive amination, are often preferred. In this two-step, one-pot process, the amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) to yield the alkylated amine.
Synthesis of Urea (B33335), Thiourea, and Carbamate Derivatives from the Amine Moiety
The primary amine of 2-(3-aminophenoxy)ethanol serves as a key precursor for the synthesis of urea, thiourea, and carbamate derivatives, which are important functional groups in many biologically active molecules.
Urea Synthesis: Substituted ureas are commonly prepared by reacting the amine with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is typically fast and high-yielding. Alternatively, reagents like phosgene (B1210022) or its safer solid equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to first form a carbamoyl (B1232498) chloride or an activated carbamate intermediate, which then reacts with another amine.
Thiourea Synthesis: In a similar fashion, thioureas are synthesized by the reaction of the primary amine with an isothiocyanate. The reaction mechanism is analogous to urea formation, with the amine attacking the central carbon of the N=C=S group.
Carbamate Synthesis: Carbamates can be formed by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base to neutralize the HCl byproduct. This reaction effectively installs a carbamate linkage on the aniline (B41778) nitrogen.
The general schemes for these transformations are outlined below:
Urea Formation: R-NH(_2) + R'-N=C=O → R-NH-C(=O)-NH-R'
Thiourea Formation: R-NH(_2) + R'-N=C=S → R-NH-C(=S)-NH-R'
Carbamate Formation: R-NH(_2) + Cl-C(=O)-O-R' + Base → R-NH-C(=O)-O-R' + Base·HCl
These derivatization strategies highlight the versatility of 2-(3-aminophenoxy)ethanol as a synthetic intermediate, allowing for the systematic modification of its structure to generate a library of complex molecules for various applications.
Synthetic Applications and Precursor Roles of 2 3 Boc Aminophenoxy Ethanol
2-(3-Boc-aminophenoxy)ethanol as a Versatile Building Block for Complex Organic Molecules
The bifunctional nature of this compound, possessing a protected amine and a primary alcohol, theoretically allows it to serve as a versatile building block.
The phenoxy ring and the ethyl linker could potentially undergo various modifications. The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, although the directing effects of the ether and aminophenoxy groups would need to be considered. The primary alcohol of the ethyl linker could be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby enabling chain extension or the introduction of other functional groups.
In theory, the functional groups of this compound could be utilized in cyclization reactions to form heterocyclic systems. For example, following deprotection of the Boc group, the resulting aniline (B41778) could react with dicarbonyl compounds to form pyrroles or with other appropriate reagents to construct various nitrogen-containing heterocycles. The hydroxyl group could also participate in the formation of oxygen-containing heterocycles like morpholines or oxazines, potentially after further functionalization.
Role of this compound in the Construction of Macrocycles and Oligomeric Structures
Due to the presence of two reactive sites (after deprotection of the amine and activation of the alcohol), this compound could theoretically be used as a monomeric unit in the synthesis of macrocycles and oligomers. Stepwise or one-pot reactions involving intermolecular coupling could lead to the formation of larger ring structures or linear chains. However, no specific examples of such applications are currently documented.
Utilization of this compound in Solid-Phase Organic Synthesis (SPOS) Methodologies
The hydroxyl group of this compound could potentially be anchored to a solid support, allowing for its use in solid-phase organic synthesis. The protected amine could then be deprotected and reacted with a variety of building blocks. Subsequent cleavage from the resin would yield a library of compounds with a common 3-(2-hydroxyethoxy)aniline core. This approach is common in combinatorial chemistry for drug discovery, but its specific application with this compound is not reported.
Precursor for Advanced Polymeric Materials Research (Focus on Synthetic Pathways to Polymers)
The bifunctionality of this compound suggests its potential as a monomer in polymerization reactions. For instance, after deprotection, the resulting aminophenoxyethanol could undergo condensation polymerization with dicarboxylic acids to form polyamides, or with diisocyanates to form polyurethanes. The phenoxy group could also be incorporated into the backbone of polyesters or polyethers. These polymers might exhibit interesting properties due to the presence of the flexible ether linkage and the aromatic ring. However, there is no current research available to support these theoretical applications.
Role of 2 3 Boc Aminophenoxy Ethanol in Medicinal Chemistry Research Excluding Clinical Human Trial Data
Design and Synthesis of Ligands, Probes, and Tool Compounds Incorporating the 2-(3-Boc-aminophenoxy)ethanol Scaffold
Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) Based on this compound Derivatives
There is no available research that explores the structure-activity relationships (SAR) or structure-property relationships (SPR) of a series of compounds derived from this compound. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity by systematically modifying its chemical structure. Such studies would typically involve the synthesis of analogs—for instance, by altering the substitution pattern on the phenyl ring, changing the length of the ethanol (B145695) chain, or replacing the Boc group with other substituents—and evaluating their effects on a specific biological target. The absence of such studies indicates that this compound has not yet been identified as a hit or lead compound for any particular therapeutic target that would warrant such optimization efforts.
Role as a Precursor for Pharmacologically Relevant Scaffolds and Chemical Libraries
The utility of a compound as a precursor lies in its ability to be readily converted into more complex, pharmacologically active scaffolds or to be incorporated into a diverse chemical library for screening purposes. While the structure of this compound possesses functional handles (a hydroxyl group and a protected amine) that would theoretically allow for such elaborations, there are no published reports of its use in this capacity. Chemical libraries are often built from versatile starting materials to generate a wide range of molecular diversity for high-throughput screening. The lack of documentation suggests that this compound has not been adopted as a preferred building block in major library synthesis campaigns to date.
Applications in Advanced Drug Discovery Methodologies, e.g., Combinatorial Chemistry and Fragment-Based Drug Design
Modern drug discovery often employs advanced methodologies like combinatorial chemistry and fragment-based drug design (FBDD) to identify and optimize novel drug candidates. Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds. nih.gov FBDD, on the other hand, involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target, which are then optimized into more potent leads. nih.govfrontiersin.org
A search for the application of this compound in either of these fields yielded no results. For FBDD, a compound must typically adhere to certain physicochemical property guidelines, often referred to as the "Rule of Three." While this compound might fit within the general size and complexity of a fragment, there is no evidence of it being included in fragment screening libraries or being identified as a hit against any therapeutic target. Similarly, its use as a scaffold in reported combinatorial libraries has not been documented.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 3 Boc Aminophenoxy Ethanol and Its Derivatives Beyond Basic Identification
High-Resolution Mass Spectrometry for Precise Elucidation of Reaction Products and Impurities
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of 2-(3-Boc-aminophenoxy)ethanol's elemental composition and for the identification of process-related impurities. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a unique elemental formula for a given mass. thermofisher.com
During the synthesis of this compound, various side products or unreacted starting materials may be present as impurities. HRMS can detect these at very low concentrations. The technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
A common challenge in the mass analysis of Boc-protected compounds is the lability of the tert-butoxycarbonyl (Boc) protecting group, which can undergo facile cleavage in the mass spectrometer's ion source, particularly with energetic ionization techniques. nih.govresearchgate.net This can lead to the observation of a prominent ion corresponding to the deprotected amine. Soft ionization techniques, such as Electrospray Ionization (ESI), are often employed to minimize this in-source fragmentation and preserve the molecular ion. researchgate.net However, even with ESI, fragmentation can occur, often via a McLafferty rearrangement. nih.govnih.gov
The analysis of a synthesized batch of this compound by ESI-HRMS would typically reveal several ionic species. The expected protonated molecule [M+H]⁺ would be a primary target for confirmation. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. By comparing the measured mass-to-charge ratio (m/z) with the calculated theoretical mass, the elemental composition can be confidently assigned.
Table 1: Illustrative HRMS Data for this compound and Potential Impurities This table is interactive. You can sort and filter the data.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformation Analysis
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound, especially for more complex derivatives. researchgate.netnih.gov These experiments disperse spectral information into two dimensions, resolving signal overlap that can obscure interpretation in 1D spectra. scribd.comepfl.ch
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the two methylene (B1212753) groups in the ethanol (B145695) side chain (-O-CH₂-CH₂-OH), confirming their connectivity. It would also reveal the coupling network among the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. epfl.ch This allows for the definitive assignment of each carbon atom that bears protons. For instance, the signals for the two methylene carbons in the ethanol moiety would be identified by their correlation to their respective attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. epfl.chresearchgate.net This technique can confirm the connection of the ethanol side chain to the aromatic ring via the ether linkage by showing a correlation from the -O-CH₂- protons to the aromatic carbon at position 1. It is also instrumental in confirming the location of the Boc group by showing correlations from the amide N-H proton to the carbons of the Boc group and the aromatic ring.
Conformational analysis can be further investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, and by detailed analysis of coupling constants. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound This table is interactive. You can sort and filter the data.
X-ray Crystallography for Absolute Stereochemistry Determination and Detailed Molecular Conformation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. soton.ac.uk This technique is considered the "gold standard" for the determination of absolute stereochemistry in chiral molecules. nih.govresearchgate.net While this compound itself is achiral, many of its derivatives or subsequent products in a synthetic pathway may contain stereocenters.
For a chiral derivative, successful analysis by X-ray diffraction can unambiguously determine the R/S configuration of every stereocenter in the molecule. nih.gov The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. thieme-connect.de
Beyond stereochemistry, this technique yields a wealth of structural data, including:
Precise Bond Lengths and Angles: Providing confirmation of the covalent structure.
Torsional Angles: Defining the conformation of the molecule in the solid state, such as the orientation of the phenoxy group relative to the ethanol side chain and the conformation of the Boc protecting group.
Intermolecular Interactions: Revealing details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
A significant challenge in this method is the growth of a high-quality single crystal suitable for diffraction, which can be difficult for compounds that are oils or amorphous solids at room temperature. nih.gov Boc-protected amino acids and alcohols can sometimes be difficult to crystallize, occasionally requiring specific techniques like seeding or the use of specific solvent systems to induce crystallization. google.compatsnap.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. daneshyari.com These methods are powerful, non-destructive tools for studying the stereochemistry of chiral derivatives of this compound in solution. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgnih.gov The resulting spectrum, known as an ORD curve, is characteristic of a chiral molecule. A plain curve moves monotonically away from zero at shorter wavelengths, while a curve that shows peaks and troughs in the region of an electronic absorption is said to exhibit a "Cotton effect."
Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A CD spectrum consists of positive or negative peaks, also known as Cotton effects, which are highly sensitive to the molecule's stereochemistry and conformation.
For chiral derivatives, the sign and intensity of the Cotton effects in a CD spectrum provide a unique fingerprint for a specific enantiomer. daneshyari.com Absolute configuration can often be assigned by comparing the experimentally measured CD spectrum to spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). rsc.org This combination of experimental and computational methods is a powerful approach for stereochemical assignment, especially when X-ray crystallography is not feasible. rsc.org These techniques are also valuable for confirming that the stereochemical integrity of a compound is maintained throughout a reaction sequence.
Table 3: List of Mentioned Chemical Compounds
Computational and Theoretical Investigations of 2 3 Boc Aminophenoxy Ethanol
Molecular Modeling and Docking Studies of 2-(3-Boc-aminophenoxy)ethanol Derivatives with Biological Targets
Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule, such as a derivative of this compound, with a biological target, typically a protein or nucleic acid. These studies are fundamental in drug discovery and molecular biology to elucidate binding modes, predict binding affinities, and guide the design of more potent and selective molecules.
For derivatives of this compound, this process would begin with the identification of a potential biological target. Given the structural motifs present in the molecule (a Boc-protected aminophenol ether), potential targets could include enzymes or receptors where aminophenol-containing compounds are known to exhibit activity. For instance, studies on various aminophenol derivatives have explored their interactions with targets like DNA and enzymes involved in metabolic regulation. mdpi.comnih.gov
The methodology involves preparing the three-dimensional structures of both the ligand (the this compound derivative) and the receptor. The ligand's structure would be optimized to its lowest energy conformation. The receptor structure is typically obtained from crystallographic or NMR data from databases like the Protein Data Bank. Molecular docking simulations would then be performed using software that systematically samples different orientations and conformations of the ligand within the binding site of the receptor.
The output of these simulations is a set of binding poses, ranked by a scoring function that estimates the binding affinity. Analysis of the best-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, in docking studies of other Boc-protected molecules, the Boc group's carbonyl oxygen can act as a hydrogen bond acceptor, influencing the molecule's orientation in a binding pocket. researchgate.net
The insights gained from such studies could guide the synthesis of novel derivatives of this compound with improved biological activity.
Table 1: Illustrative Data from Molecular Docking of a Hypothetical this compound Derivative
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | LYS78, GLU95 | Hydrogen Bond |
| VAL34, ILE88 | Hydrophobic | ||
| Nuclear Receptor Y | -7.2 | ARG345, SER410 | Hydrogen Bond, Electrostatic |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule like this compound. These calculations solve approximations of the Schrödinger equation to provide detailed information about the electronic structure and reactivity.
A typical study would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the ether, hydroxyl, and carbonyl groups would be expected to be regions of negative potential (nucleophilic), while the hydrogen of the hydroxyl group and the N-H proton would be regions of positive potential (electrophilic).
Furthermore, quantum chemical methods can predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural characterization. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the interpretation of experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions. researchgate.net
Table 2: Predicted Electronic Properties for a Model Boc-Aniline Compound (Illustrative)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
This data is illustrative and based on typical values for related aromatic amines.
Conformational Analysis and Energy Landscape Mapping of this compound
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for converting between them.
This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step. For this compound, key rotatable bonds would include the C-O bonds of the ether linkage, the C-N bond of the carbamate (B1207046), and the C-C and C-O bonds of the ethanol (B145695) side chain.
The results of a conformational analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of one or more torsional angles. From the PES, the lowest energy (most stable) conformations can be identified. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Understanding the preferred conformations is crucial for interpreting experimental data and for use in molecular docking studies, as the bioactive conformation is often a low-energy conformer. For instance, the orientation of the bulky tert-butyl group relative to the aromatic ring can significantly influence how the molecule fits into a binding site. Crystal structure analysis of related carbamates has provided insights into the preferred geometries of the Boc-amino group. researchgate.net
Reaction Mechanism Studies and Transition State Analysis Using Advanced Computational Chemistry Methods
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, one could investigate reactions such as its synthesis, or its transformation into other molecules.
A key aspect of these studies is the identification of transition states, which are the highest energy points along the reaction pathway. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is directly related to the reaction rate.
For example, the mechanism of Boc protection of anilines has been studied computationally. researchgate.net These studies have shown how solvent molecules can stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. researchgate.net Similar methods could be applied to study reactions involving the hydroxyl or amino groups of this compound.
Advanced computational methods can also be used to calculate reaction rates and to explore the effects of catalysts or different solvent environments on the reaction mechanism and energetics. These theoretical insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aminophenol |
Future Research Directions and Emerging Paradigms for 2 3 Boc Aminophenoxy Ethanol
Development of Novel Stereoselective and Asymmetric Syntheses for Chiral Analogues of 2-(3-Boc-aminophenoxy)ethanol
The development of enantiomerically pure analogues of this compound is a significant area for future exploration, as chirality is a critical factor in the efficacy of many pharmaceuticals and functional materials. Current synthetic routes typically yield a racemic mixture, necessitating the development of stereoselective and asymmetric methodologies.
One promising approach is chiral resolution , where the racemic mixture is separated into its constituent enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by fractional crystallization. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation, after which the resolving agent can be removed to yield the pure enantiomers. wikipedia.org While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org
A more efficient strategy involves asymmetric synthesis , which aims to selectively produce a single enantiomer. ethz.ch This can be accomplished through several methods:
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction, producing a chiral product from an achiral starting material. nih.gov This approach is highly sought after due to the use of sub-stoichiometric amounts of the chiral catalyst. ethz.ch
Biocatalysis, employing enzymes to perform stereoselective transformations, presents another powerful tool for accessing chiral analogues. nih.gov For example, lipases could be used for the kinetic resolution of a racemic mixture through enantioselective acylation. researchgate.net
Table 1: Potential Strategies for Asymmetric Synthesis of Chiral this compound Analogues
| Strategy | Description | Potential Advantages |
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. wikipedia.org | Well-established and straightforward. |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials to introduce chirality. ethz.ch | Predictable stereochemical outcome. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselective reactions. ethz.chresearchgate.net | High diastereoselectivity can be achieved. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. nih.gov | High atom economy and catalytic turnover. |
| Biocatalysis | Employment of enzymes for stereoselective transformations. nih.gov | High enantioselectivity and mild reaction conditions. |
Exploration of this compound in Organocatalysis and Asymmetric Catalysis
The aminophenol scaffold is a privileged structure in the design of ligands for catalysis. Following deprotection of the Boc group, the resulting 2-(3-aminophenoxy)ethanol (B1274467) and its derivatives could be explored as novel ligands in organocatalysis and asymmetric catalysis. The presence of both a soft nitrogen donor and a potentially hard oxygen donor (from the alcohol) allows for the formation of stable complexes with a variety of metal centers.
Future research could focus on the synthesis of a library of ligands derived from 2-(3-aminophenoxy)ethanol. The amino and hydroxyl groups provide convenient handles for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. For instance, the amine could be converted into a Schiff base, amide, or sulfonamide, while the alcohol could be etherified or esterified. These modifications would allow for the creation of bidentate or even tridentate ligands capable of coordinating with transition metals to form active and selective catalysts for a range of organic transformations.
The potential applications for such catalysts are vast and could include:
Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis, and novel aminophenol-based ligands could offer improved activity or selectivity.
Asymmetric hydrogenation and transfer hydrogenation: Chiral ligands are crucial for the enantioselective reduction of ketones, imines, and olefins.
Oxidation reactions: Aminophenol-based ligands can support metal complexes in various oxidation states, making them suitable for catalytic oxidation processes.
Furthermore, the inherent chirality of resolved 2-(3-aminophenoxy)ethanol analogues could be directly translated into chiral organocatalysts, where the molecule itself, without a metal center, catalyzes a reaction enantioselectively. scienceopen.com
Integration of this compound into Supramolecular Chemistry and Host-Guest Interactions Research
The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. harvard.edu this compound possesses key functional groups that can participate in hydrogen bonding, a primary driving force for self-assembly. mdpi.comresearchgate.net The Boc-protected amine can act as a hydrogen bond donor, while the ether and hydroxyl oxygens can act as hydrogen bond acceptors.
Future studies could investigate the self-assembly behavior of this compound and its derivatives in both solution and the solid state. iitg.ac.in The interplay between hydrogen bonding and π-π stacking of the aromatic rings could lead to the formation of interesting supramolecular architectures such as sheets, ribbons, or helical structures. researchgate.net The Boc group, with its bulky tert-butyl moiety, could also play a significant role in directing the packing of the molecules in the solid state. iitg.ac.in
The exploration of these molecules in host-guest chemistry is another promising avenue. The aromatic ring and the flexible side chain could create a pre-organized cavity capable of binding small molecules or ions. Modification of the basic structure could lead to the development of novel receptors with high selectivity for specific guests.
Advanced Materials Science Applications Derived from this compound as a Monomer or Precursor (Focus on Synthetic Methodologies)
The bifunctional nature of this compound, with its primary alcohol and a protected amine that can be deprotected post-polymerization, makes it an attractive monomer for the synthesis of functional polymers. polysciences.com The hydroxyl group can be utilized for step-growth polymerization, such as polycondensation or polyesterification, to create linear or cross-linked polymers. acs.orgresearchgate.net
A key area of future research will be the development of synthetic methodologies to incorporate this monomer into various polymer architectures. For example, the alcohol could be converted into a more reactive group, such as an acrylate (B77674) or a vinyl ether, to enable chain-growth polymerization. Anionic ring-opening polymerization of a corresponding functionalized epoxide monomer is another potential route to well-defined polyethers. core.ac.uk
After polymerization, the Boc protecting group can be removed under acidic conditions to reveal the free amine. nih.gov This amine functionality can then be used for a variety of post-polymerization modifications, allowing for the introduction of a wide range of chemical functionalities and properties into the final material. These functional polymers could find applications in areas such as:
Drug delivery: The amine groups could be used to attach drugs or targeting ligands.
Coatings and adhesives: The polar amine groups can enhance adhesion to various substrates.
Biomaterials: The biocompatibility of the resulting polymers could be tailored for applications in tissue engineering and regenerative medicine.
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Method | Monomer Modification | Resulting Polymer Type |
| Polycondensation | Direct use of hydroxyl group | Polyester, Polyether |
| Chain-growth Polymerization | Conversion of alcohol to acrylate or vinyl ether | Polyacrylate, Poly(vinyl ether) |
| Ring-opening Polymerization | Conversion to a functionalized epoxide | Polyether |
Prospects for Scalable and Industrially Relevant Synthesis of this compound and its Key Derivatives
For any of the aforementioned applications to be realized on a larger scale, the development of a scalable and industrially viable synthesis of this compound is crucial. princeton-acs.org Current laboratory-scale syntheses may not be directly transferable to an industrial setting due to factors such as cost of reagents, safety considerations, and waste generation.
Future research in this area should focus on process development and optimization. nih.gov This includes:
Route scouting: Identifying alternative synthetic routes that utilize cheaper and more readily available starting materials.
Process optimization: Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation.
Work-up and purification: Developing efficient and scalable methods for isolating and purifying the final product, potentially moving from traditional column chromatography to crystallization or distillation.
Green chemistry principles: Incorporating principles of green chemistry to reduce the environmental impact of the synthesis, for example, by using less hazardous solvents or developing catalytic processes. princeton-acs.org
The scalability of the N-Boc protection and deprotection steps is a critical consideration. researchgate.net While Boc anhydride (B1165640) is commonly used in the lab, alternative, more cost-effective reagents may need to be explored for large-scale production. organic-chemistry.orgnih.gov Similarly, the use of strong acids for deprotection may pose challenges in an industrial setting, and alternative methods such as thermal deprotection could be investigated. nih.govresearchgate.net
The successful development of a robust and economical large-scale synthesis will be a key enabler for the commercialization of technologies based on this compound and its derivatives. researchgate.net
Q & A
Q. What are the key considerations for synthesizing 2-(3-Boc-aminophenoxy)ethanol to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves sequential protection and coupling steps. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in THF) . Phenolic hydroxyl groups are then alkylated using ethylene oxide derivatives, with careful control of reaction temperature (40–60°C) to avoid premature deprotection. Solvent selection (e.g., dichloromethane or DMF) impacts reaction kinetics and byproduct formation. Post-synthesis, column chromatography with silica gel (gradient elution: hexane/ethyl acetate) is recommended for purification. Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (quaternary carbon at ~80–85 ppm) and ethoxy linkage (δ 3.5–4.5 ppm for CH₂ groups) .
- IR Spectroscopy : Validate the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the formula C₁₃H₁₉NO₄. ESI+ is preferred for detecting protonated adducts .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Boc deprotection or ethoxy group substitution. Solvent effects (e.g., ethanol or DMSO) are incorporated via the Polarizable Continuum Model (PCM). Vaporization enthalpies, derived from thermodynamic frameworks (e.g., "centerpiece" approaches), predict volatility during reactions . Software tools like Gaussian or ORCA are recommended for simulating reaction pathways .
Q. What methodologies are recommended for assessing the hydrolytic stability of the Boc group in this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–12) at 25–37°C. Monitor Boc cleavage via:
- HPLC : Track disappearance of the parent compound and emergence of deprotected amine (retention time shifts).
- UV-Vis Spectroscopy : Quantify amine release using ninhydrin assays (λ = 570 nm).
Acidic conditions (pH <3) accelerate hydrolysis, while neutral/basic conditions require longer incubation. Data fitting to first-order kinetics reveals half-lives .
Q. How can researchers optimize solvent systems for recrystallizing this compound to minimize impurities?
- Methodological Answer : Screen solvents using Hansen solubility parameters (δD, δP, δH). Ethanol/water mixtures (70:30 v/v) often yield high-purity crystals due to balanced polarity. For heat-sensitive compounds, use slow cooling (1°C/min) or anti-solvent diffusion (e.g., adding hexane to a saturated ethanol solution). XRPD confirms crystallinity, while DSC analyzes melting points and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
